Cas no 575474-47-4 (4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline)

4-(1H-1,2,3,4-Tetrazol-5-ylmethoxy)aniline is a heterocyclic aromatic compound featuring an aniline moiety linked to a tetrazole ring via a methoxy bridge. The tetrazole group enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its structural properties, including hydrogen bonding capability and metabolic stability, make it valuable for designing enzyme inhibitors and receptor modulators. The compound’s reactivity allows for further functionalization, enabling applications in medicinal chemistry and material science. High purity and well-defined synthetic pathways ensure consistent performance in research and industrial settings.
4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline structure
575474-47-4 structure
Product Name:4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
CAS No:575474-47-4
MF:
MW:
CID:4655353
Update Time:2025-10-31

4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H955733-10mg
4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
575474-47-4
10mg
$ 50.00 2022-06-04
TRC
H955733-50mg
4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
575474-47-4
50mg
$ 160.00 2022-06-04
TRC
H955733-100mg
4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline
575474-47-4
100mg
$ 250.00 2022-06-04
Enamine
EN300-74140-0.05g
4-[(1H-1,2,3,4-tetrazol-5-yl)methoxy]aniline
575474-47-4 95.0%
0.05g
$135.0 2025-03-21
Enamine
EN300-74140-0.1g
4-[(1H-1,2,3,4-tetrazol-5-yl)methoxy]aniline
575474-47-4 95.0%
0.1g
$202.0 2025-03-21
Enamine
EN300-74140-0.25g
4-[(1H-1,2,3,4-tetrazol-5-yl)methoxy]aniline
575474-47-4 95.0%
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$289.0 2025-03-21
Enamine
EN300-74140-0.5g
4-[(1H-1,2,3,4-tetrazol-5-yl)methoxy]aniline
575474-47-4 95.0%
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$480.0 2025-03-21
Enamine
EN300-74140-1.0g
4-[(1H-1,2,3,4-tetrazol-5-yl)methoxy]aniline
575474-47-4 95.0%
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$614.0 2025-03-21
Enamine
EN300-74140-2.5g
4-[(1H-1,2,3,4-tetrazol-5-yl)methoxy]aniline
575474-47-4 95.0%
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$1202.0 2025-03-21
Enamine
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575474-47-4 95.0%
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$1779.0 2025-03-21

Additional information on 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline

Introduction to 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline (CAS No. 575474-47-4)

4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline, identified by the chemical identifier CAS No. 575474-47-4, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of tetrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of 1H-1,2,3,4-tetrazole integrated with a methoxy-substituted aniline backbone imparts unique pharmacophoric properties that make this molecule a subject of intense interest among medicinal chemists and biologists.

The aniline moiety is a well-known pharmacophore in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets such as enzymes and receptors. The introduction of the tetrazol-5-ylmethoxy group into the aniline scaffold enhances the molecule's solubility and bioavailability, which are critical factors in drug design. This modification also introduces additional hydrogen bonding sites, potentially improving binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline with various biological targets. Studies suggest that this compound exhibits promising activity against several enzymes and receptors involved in inflammatory pathways. The tetrazole ring is known for its ability to modulate enzyme activity by acting as a hydrogen bond acceptor or donor, depending on the specific environment of the binding site.

In vitro studies have demonstrated that derivatives of tetrazole-containing compounds can exhibit anti-inflammatory, analgesic, and even anticancer properties. The methoxy group in 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline further contributes to its pharmacological profile by influencing metabolic stability and distribution within biological systems. This makes it a valuable candidate for further exploration in drug discovery programs targeting chronic inflammatory diseases.

The synthesis of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to construct the tetrazole-aniline core efficiently. These methods not only improve the synthetic route but also enhance scalability for industrial applications.

One of the most compelling aspects of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline is its potential as a lead compound for developing novel therapeutics. Researchers are exploring its interactions with various protein targets using high-throughput screening (HTS) techniques and structure-based drug design approaches. Preliminary findings indicate that this compound may interfere with key signaling pathways involved in diseases such as rheumatoid arthritis and inflammatory bowel disease.

The tetrazole ring's reactivity also makes it amenable to further derivatization, allowing chemists to fine-tune the pharmacological properties of 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline by introducing additional functional groups. This flexibility is crucial in drug development pipelines where optimization of lead compounds is essential for achieving desired therapeutic effects while minimizing side effects.

As computational methods continue to evolve, virtual screening techniques are being increasingly utilized to identify potential hits like 4-(1H-1,2,3,4-tetrazol-5-ylmethoxy)aniline from large databases of chemical compounds. These approaches leverage machine learning algorithms to predict biological activity based on molecular structure features. Such innovations are accelerating the discovery process by narrowing down candidates for experimental validation.

The integration of tetrazol-containing compounds into drug development pipelines aligns with broader trends in medicinal chemistry towards designing molecules with enhanced target specificity and reduced toxicity profiles. The unique structural features of CAS No. 575474-47-4 position it as a promising candidate for further investigation into new therapeutic modalities.

In conclusion, 4-(1H-1,2,3,4-tetrazol - 5 - ylmethoxy)anil ine (CAS No . 57547 - 47 - 4 ) represents an exciting avenue for pharmaceutical research due to its structural complexity , predicted bioactivity , and synthetic accessibility . Its potential applications span multiple therapeutic areas , making it a valuable asset in ongoing efforts to develop novel treatments for complex diseases . As research progresses , this compound is likely to emerge as an important building block or lead candidate in future drug discovery initiatives . p >

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